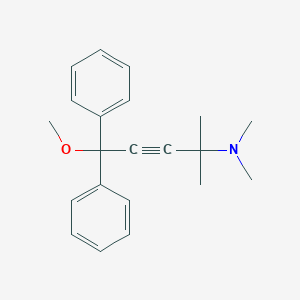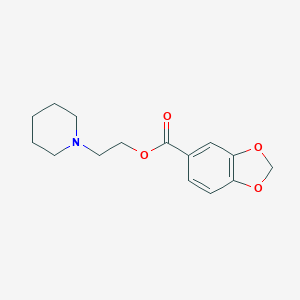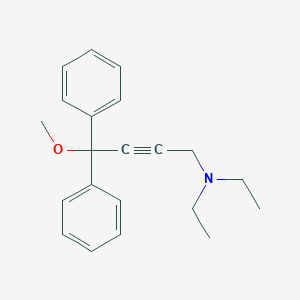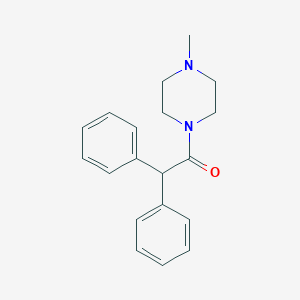
1-(Diphenylacetyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylacetyl)-4-methylpiperazine, also known as DMAP, is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects. DMAP has been used in numerous studies to investigate its mechanism of action and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which plays a role in regulating cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Diphenylacetyl)-4-methylpiperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied and its biological activities are well characterized. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(Diphenylacetyl)-4-methylpiperazine. One area of interest is the development of this compound-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the development of new synthesis methods for this compound could also be an area of future research.
Synthesemethoden
The synthesis of 1-(Diphenylacetyl)-4-methylpiperazine involves the reaction of diphenylacetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method of synthesis has been used in many studies to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI-Schlüssel |
IZRMMAFVFMFKSJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



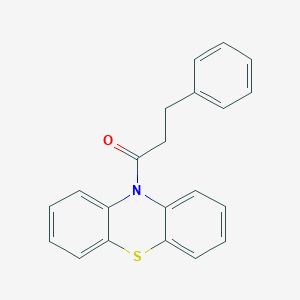
![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)
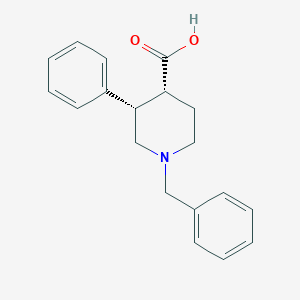
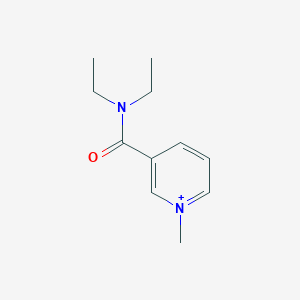

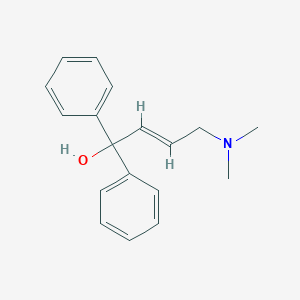
![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
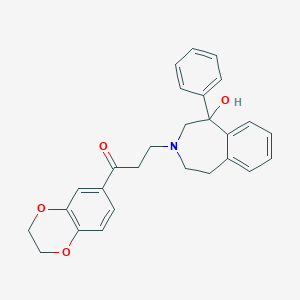
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)
